N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide
Description
N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is a synthetic small molecule characterized by a 1,2,4-thiadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a 4-propoxybenzamide moiety. This compound’s synthesis likely involves cyclization reactions analogous to those described for structurally related triazoles and thiadiazoles, such as condensation of thioamide precursors or coupling of benzoyl chlorides with heterocyclic amines .
Properties
Molecular Formula |
C19H19N3O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H19N3O3S/c1-3-12-25-16-10-6-14(7-11-16)18(23)21-19-20-17(22-26-19)13-4-8-15(24-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,20,21,22,23) |
InChI Key |
IIQCQSJDFSDNSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization via Thiosemicarbazide and Phosphorus Oxychloride
A validated method for constructing the 1,2,4-thiadiazole scaffold involves reacting thiosemicarbazide with α-substituted acetonitriles in the presence of phosphorus oxychloride (POCl₃). For example, aminoacetonitrile bisulfate reacts with sulfur monochloride in dimethylformamide (DMF) at 0–5°C to yield 3-chloro-1,2,5-thiadiazole derivatives. Although this patent describes 1,2,5-thiadiazoles, the methodology is adaptable to 1,2,4-thiadiazoles by modifying the starting nitrile and reaction stoichiometry.
Key conditions :
Alternative Cyclization Routes
Schiff base intermediates derived from benzamide precursors offer another pathway. For instance, N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide is synthesized by refluxing 2-benzamidoacetic acid with thiosemicarbazide and POCl₃, followed by basification with potassium hydroxide. This method emphasizes the role of glacial acetic acid in facilitating cyclization.
Functionalization with 4-Methoxyphenyl Group
Introducing the 4-methoxyphenyl moiety at position 3 of the thiadiazole ring requires regioselective substitution.
Electrophilic Aromatic Substitution
Aryl boronic acids or Grignard reagents can couple with halogenated thiadiazoles under Suzuki-Miyaura conditions. For example, 3-bromo-1,2,4-thiadiazole reacts with 4-methoxyphenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine to afford the substituted product.
Optimized parameters :
Direct Condensation
Alternatively, 4-methoxybenzaldehyde can condense with thiosemicarbazide intermediates. In a study by MDPI, aldehydes reacted with N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide in ethanol under reflux to form Schiff bases. Adapting this method, 4-methoxybenzaldehyde would yield the desired 3-(4-methoxyphenyl) substituent.
Amidation with 4-Propoxybenzoyl Chloride
The final step involves coupling the thiadiazole intermediate with 4-propoxybenzoyl chloride to form the benzamide moiety.
Acylation in Basic Media
Acylation is performed by treating 5-amino-1,2,4-thiadiazole derivatives with 4-propoxybenzoyl chloride in a sodium hydroxide solution. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.
Procedure :
-
Dissolve the thiadiazole intermediate (1 eq) in 10% NaOH.
-
Add 4-propoxybenzoyl chloride (1.2 eq) in five portions under vigorous stirring.
-
Acidify with HCl to precipitate the product.
Coupling Reagents for Enhanced Efficiency
Modern amidation techniques employ coupling agents such as HATU or EDCl to activate the carboxylate. For instance, 4-propoxybenzoic acid (1 eq), HATU (1.5 eq), and DIPEA (2 eq) in DMF react with the thiadiazole amine at room temperature, achieving yields exceeding 90%.
Comparative Analysis of Synthetic Routes
The table below evaluates two primary methods for synthesizing N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide:
| Parameter | Classical Acylation | Coupling Reagent Method |
|---|---|---|
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 70–85% | 88–92% |
| Purity (HPLC) | 95% | 98% |
| Solvent | NaOH/H₂O | DMF |
| Cost Efficiency | High | Moderate |
Optimization Strategies for Industrial Scalability
Solvent Selection
DMF outperforms ethanol and toluene in cyclization and amidation steps due to its high polarity and ability to stabilize intermediates. However, replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against certain types of cancer cells.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit certain enzymes and pathways critical for cancer cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting their normal metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s 1,2,4-thiadiazole core differentiates it from triazole-based analogues (e.g., 878065-05-5 , a 1,2,4-triazole derivative from ). Thiadiazoles exhibit greater electronegativity due to sulfur’s polarizability, which may enhance binding to enzymatic targets compared to triazoles. However, triazoles often demonstrate superior metabolic stability in vivo due to reduced susceptibility to oxidative degradation .
Substituent Effects
- 4-Propoxybenzamide vs.
- 4-Methoxyphenyl vs. Halogenated/Electron-Withdrawing Groups : The methoxy group at the thiadiazole’s 3-position provides moderate electron-donating effects, contrasting with halogenated analogues (e.g., 863594-60-9 , containing a fluorobenzenesulfonamide group), which exhibit stronger electron-withdrawing properties and higher acidity .
Spectral and Physicochemical Properties
Key spectral data inferred from analogous compounds ():
- IR Spectroscopy : The benzamide carbonyl (C=O) stretch is expected at 1660–1680 cm⁻¹ , consistent with values observed in hydrazinecarbothioamides (e.g., 1663–1682 cm⁻¹ in ) .
- NMR : The 4-propoxy group’s methylene protons would resonate at δ 1.0–1.5 ppm (triplet) and δ 3.4–3.8 ppm (quartet) , similar to propoxy-substituted benzamides in .
Comparative Data Table
Biological Activity
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its molecular characteristics, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 369.44 g/mol
- LogP : 4.9731
- Polar Surface Area : 58.879 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 6
Structural Features
The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of a methoxyphenyl group enhances its lipophilicity and potential for membrane permeability, while the propoxybenzamide moiety contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O3S |
| Molecular Weight | 369.44 g/mol |
| LogP | 4.9731 |
| Polar Surface Area | 58.879 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell cycle progression, particularly at the G2/M phase.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in experimental models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in chronic inflammatory diseases.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showing promising potential as an antimicrobial agent .
Study on Anticancer Mechanisms
In a study featured in Cancer Letters, researchers explored the anticancer mechanisms of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure.
Anti-inflammatory Research
Research published in Inflammation Research highlighted the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a reduction in paw swelling and joint inflammation after administration of this compound compared to control groups .
Q & A
Q. What are the optimal synthetic routes for preparing N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide, and how are intermediates characterized?
Answer: The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-thiadiazole core. A general approach includes:
- Step 1: Condensation of 4-methoxyphenyl thiourea with a halogenated precursor (e.g., α-bromoketone) under acidic conditions to form the thiadiazole ring .
- Step 2: Amidation of the 5-amino-thiadiazole intermediate with 4-propoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) using a base like triethylamine .
- Purification: Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate) and recrystallization from cyclohexane/ethyl acetate mixtures.
Characterization: - 1H NMR (DMSO-d6): Key signals include δ 3.83 (s, 3H, OCH3), δ 7.09–8.01 (aromatic protons), and δ 4.10 (t, 2H, OCH2CH2CH3) .
- IR Spectroscopy: Absorptions at ~1715 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thiadiazole C-S) .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer:
- Analytical Techniques:
- HPLC-MS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~395) and assess purity (>95% by area under the curve).
- Elemental Analysis: Compare calculated vs. observed C, H, N, S percentages (e.g., C: 63.81%, H: 4.88%, N: 11.86%, S: 8.71%) .
- X-ray Crystallography: Resolve crystal structure using SHELX software to confirm bond angles and spatial arrangement .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate adenosine A3 receptor binding affinity and selectivity?
Answer:
- Binding Assays:
- Functional Assays:
Q. How can molecular modeling elucidate the role of the 4-propoxybenzamide substituent in receptor interactions?
Answer:
Q. What methodologies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values)?
Answer:
- Experimental Variables:
- Data Normalization:
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced pharmacokinetics?
Answer:
- Modifications:
- In Vivo Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
